molecular formula C8H14O5 B014968 1,2-O-Isopropylidene-alpha-D-xylofuranose CAS No. 20031-21-4

1,2-O-Isopropylidene-alpha-D-xylofuranose

Cat. No. B014968
CAS RN: 20031-21-4
M. Wt: 190.19 g/mol
InChI Key: JAUQZVBVVJJRKM-XZBKPIIZSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-O-Isopropylidene-alpha-D-xylofuranose involves protective group chemistry, starting from D-xylose. Protective groups are employed to temporarily mask functional groups within a molecule, preventing unwanted reactions and facilitating the desired transformation of other sites within the molecule. For instance, the synthesis of D-xylose labeled with tritium in the 5 position, and its derivatives, showcases the utility of 1,2-O-Isopropylidene-alpha-D-xylofuranose in synthesizing labeled compounds for research purposes (Bochkov & Rodionov, 1975).

Molecular Structure Analysis

The crystal and molecular structure of 1,2-O-isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose reveals a dimeric form in the crystalline state, demonstrating the compound's ability to undergo self-aldol condensation to form a cyclic acetal-hemiacetal structure. This structural feature is significant as it influences the reactivity and the type of reactions the compound can undergo (Shalaby, Fronczek, & Younathan, 1994).

Chemical Reactions and Properties

1,2-O-Isopropylidene-alpha-D-xylofuranose undergoes various chemical reactions, including catalytic enantioselective reactions, showcasing its role as a chiral catalyst. The compound's derivatives have been used to catalyze enantioselective additions of diethylzinc to aldehydes, highlighting its application in asymmetric synthesis (Cho & Kim, 1996).

Scientific Research Applications

  • It is used in the synthesis of D-xylose-5-3H and its derivatives, which are significant for scientific research applications (Bochkov & Rodionov, 1975).

  • The compound is also involved in the synthesis of cyclic dienes, α-chloronitroso compounds, and (+)-epibatidine (Hall et al., 2000).

  • It is used for synthesizing 1-deoxy-d-xylulose, a key metabolite in the methylerythritol phosphate pathway for isoprenoid biosynthesis (Hoeffler et al., 2001).

  • The compound is utilized in the alkylation of partially protected xylofuranoses and tetritols with tridecafluoroheptyl oxirane (Kefurt et al., 2001).

  • It has applications in studying unusual cyclization mechanisms and regioselective ring opening (Cooke et al., 1992).

  • It serves as a precursor for the synthesis of highly condensed cyclic carbohydrates (Cordeiro et al., 2007).

  • Its derivatives are useful for studying the structure and conformation of the furanose ring in complexes (Burnett et al., 1996).

  • It is used in protecting one aldehyde group of o-phthalaldehyde, leading to separable diastereoisomers and enantiomerically pure nucleoside analogues (Ewing et al., 2000).

  • It can be a carbohydrate intermediate for achieving skeletal diversity and as a starting agent for the production of new analogues and drugs (Cordeiro et al., 2006).

  • The compound offers a novel route for forming carbon-phosphorus bonds and synthesizing various compounds (Seo, 1983).

  • Its derivatives are highly effective chiral catalysts for the addition of diethylzinc to aliphatic and aromatic aldehydes (Cho & Kim, 1996).

  • It is used in scientific research to study radiation damage in a phosphated sugar (Celalyan-Berthier et al., 1987).

  • The ring-opening polymerization of 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose leads to the synthesis of [3→5]-D-xylan, a new class of non-hydrolyzable polysaccharides (Uryu et al., 1984).

  • It forms a dimeric cyclic acetal-hemiacetal structure by self aldol condensation (Shalaby et al., 1994).

  • It is used in chemical reactions to produce various products, such as bis(5-aldo-1,2-O-isopropylidene-α-D-xylo-pentofuranose) (Inch, 1967).

  • 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose derived from it is used in the synthesis of antithrombotic agents (Bozo et al., 1998).

  • The diphosphine 3,5-dideoxy-1,2-O-isopropylidene-3,5-bis(di(2-methoxyphenyl)phosphanyl)-alpha-D-xylofuranose is synthesized for use in palladium(II) complexes as catalyst precursors in co- and terpolymerization (Muñoz-Moreno et al., 2008).

  • The orientation of the tosyl side-chain in 1,2-O-isopropylidene-5-O-p-tosyl-α-D-xylofuranose and its derivatives has been studied (Cox et al., 1997).

  • Its reduction with lithium aluminum deuteride led to 5-deuterio-D-xylose, which was further degraded to 1-deuterioethanol (Lemieux & Howard, 1963).

  • The Mitsunobu reaction with 1,2-O-isopropylidene-α-D-xylofuranose mediated by zinc salts produces desired products at C-5 in good yields (Moravcova et al., 2000).

Safety And Hazards

The safety data sheet suggests that 1,2-O-Isopropylidene-alpha-D-xylofuranose should be stored at 2-8°C . It is recommended to use personal protective equipment as required, avoid dust formation, and not release it into the environment .

Future Directions

The search for novel antihyperglycemic drugs is intense, and D-xylose, a derivative of 1,2-O-Isopropylidene-alpha-D-xylofuranose, has been found to increase the rate of glucose transport in a non-insulin-dependent manner in rat and human myotubes in vitro . This suggests potential future directions in the development of new treatments for type 2 diabetes mellitus.

properties

IUPAC Name

(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUQZVBVVJJRKM-XZBKPIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885111
Record name .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-O-Isopropylidene-alpha-D-xylofuranose

CAS RN

20031-21-4
Record name 1,2-O-Isopropylidene-α-D-xylofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20031-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020031214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40885111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Xylofuranose, 1,2-O-(1-methylethylidene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.646
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
TP Culbertson - The Journal of Organic Chemistry, 1973 - ACS Publications
CHCI3); nmr(CDC18) 1.33 (3 H, s, CHCH3), 1.43 and 1.50 (3 H combined, s, s, partially resolved, ratio of~ 1: 5, respec-tively, C-CH3), 2.08 and 2.27 (6 H combined, s, s, resolved, ratio …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
MR Almond, JL Collins, BE Reitter, JL Rideout… - Tetrahedron letters, 1991 - Elsevier
A novel synthesis of AzddMAP and AzddGuo is described starting from 1, 2-O-isopropylidene-alpha-D-xylofuranose. The key step in this synthesis involves the replacement of a …
D Horton, BR Levine, P Norris, RL Luck… - … Section C: Crystal …, 1997 - scripts.iucr.org
Two unrelated molecules of the title compound, ethyl 1-(5-deoxy-1,2-O-isopropylidene-α-d-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, C13H19N3O6, that are not linked by …
Number of citations: 4 scripts.iucr.org
VF Ferreira, S Pinheiro, CC Perrone… - Journal of the Brazilian …, 2000 - SciELO Brasil
SciELO - Brasil - Synthesis of new chiral auxiliares from carbohydrates for Et2AlCl-promoted Diels-Alder reactions Synthesis of new chiral auxiliares from carbohydrates for Et2AlCl-…
Number of citations: 10 www.scielo.br
J Parada Aliste, J Herrera, A Pedraza - 2009 - repositorio.uchile.cl
A derivative of D-xylose, 1,2-O-isopropylidene-alpha-D-xylofuranose (1), with Ti((OPr)-Pr-i)(4) was used as a chiral catalyst in the asymmetric alkylation of benzaldehyde with diethylzinc …
Number of citations: 0 repositorio.uchile.cl
JN Johnston - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
LA Burnett - 1995 - search.proquest.com
A series of novel triphenylstannyl-C,(triphenylstannyl) methyl-O-and (tributylstannyl) methyl-O-substituted pentofuranose compounds have been synthesised. Two methods were …
F da Paixao Soares, E Groaz, P Herdewijn - Molecules, 2018 - mdpi.com
Halogen substitution at various positions of canonical nucleosides has generated a number of bioactive structural variants. Herein, the synthesis of two unique series of sugar modified …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
SH Chen - Current medicinal chemistry, 2002 - ingentaconnect.com
As documented in the recent literature, there are more than 50 million people infected with HIV worldwide to date since the emergence of HIV and AIDS in the Western world in 1981. …
B Ganter, M Zickler, J Huchting, M Winkler… - Pharmaceutics, 2023 - mdpi.com
Emerging influenza A viruses (IAV) bear the potential to cause pandemics with unpredictable consequences for global human health. In particular, the WHO has declared avian H5 and …
Number of citations: 0 0-www-mdpi-com.brum.beds.ac.uk

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